Product packaging for Tetrahydroaldosterone(Cat. No.:CAS No. 13489-75-3)

Tetrahydroaldosterone

Cat. No.: B195565
CAS No.: 13489-75-3
M. Wt: 364.5 g/mol
InChI Key: JDEYOKPHRJVBQO-FPXQBPFJSA-N
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Description

Tetrahydroaldosterone is a major hepatic metabolite of the hormone aldosterone . In endocrine research, it is recognized as the most abundant metabolite of aldosterone and is considered the most reliable analyte for the diagnosis of primary aldosteronism, a common cause of secondary hypertension . The measurement of this compound provides researchers with an integrated value of total aldosterone production, making it a critical tool for metabolic studies and investigative endocrine research . This product is presented as a high-purity chemical standard intended for use in mass spectrometry, assay development, and other analytical applications. It is strictly labeled For Research Use Only (RUO). RUO products are exempt from many regulatory controls and are not intended for use in diagnostic procedures, clinical diagnostics, or any personal use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H32O5 B195565 Tetrahydroaldosterone CAS No. 13489-75-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(1R,2S,5S,6S,9R,11R,14S,15S,16S)-11,18-dihydroxy-14-methyl-17-oxapentacyclo[14.2.1.01,5.06,15.09,14]nonadecan-2-yl]-2-hydroxyethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32O5/c1-20-7-6-12(23)8-11(20)2-3-13-14-4-5-15(16(24)10-22)21(14)9-17(18(13)20)26-19(21)25/h11-15,17-19,22-23,25H,2-10H2,1H3/t11-,12-,13+,14+,15-,17+,18-,19?,20+,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDEYOKPHRJVBQO-FPXQBPFJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(CC1CCC3C2C4CC5(C3CCC5C(=O)CO)C(O4)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H](C[C@H]1CC[C@@H]3[C@@H]2[C@@H]4C[C@]5([C@H]3CC[C@@H]5C(=O)CO)C(O4)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10928807
Record name 3,18,21-Trihydroxy-11,18-epoxypregnan-20-one
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URL https://comptox.epa.gov/dashboard/DTXSID10928807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13489-75-3
Record name Tetrahydroaldosterone
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013489753
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,18,21-Trihydroxy-11,18-epoxypregnan-20-one
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Record name 13489-75-3
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Enzymatic and Metabolic Pathways of Tetrahydroaldosterone

Aldosterone (B195564) Catabolism and Reduction Mechanisms

The catabolism of aldosterone into its tetrahydro metabolites is a multi-step process involving the reduction of specific chemical features within the steroid's A-ring. This enzymatic inactivation is essential for preventing the excessive activation of mineralocorticoid receptors.

Reduction of the Δ4-5 Double Bond

The initial and rate-limiting step in the catabolism of aldosterone is the reduction of the double bond between the fourth and fifth carbon atoms (Δ4-5) of the steroid's A-ring. thieme-connect.comnih.gov This reaction is catalyzed by enzymes known as 5α-reductases and 5β-reductases, leading to the formation of 5α-dihydroaldosterone and 5β-dihydroaldosterone, respectively. thieme-connect.comoup.com The stereochemistry of this reduction is significant, as 5α-reduced metabolites tend to have a planar structure and can retain some biological activity, whereas the 5β-reduction introduces a 90° bend in the steroid backbone, rendering it inactive. nih.govontosight.ai The 5β-pathway is the predominant route for aldosterone catabolism in humans. nih.gov Dietary sodium intake can influence these pathways, with a low-sodium diet favoring the 5α-reductase pathway and a high-sodium diet promoting the 5β-reductase pathway. nih.govoup.com

Reduction of the 3-Ketone Group

Following the reduction of the Δ4-5 double bond, the ketone group at the third carbon position (3-keto group) of the dihydroaldosterone intermediates is subsequently reduced. This reaction is carried out by hydroxysteroid dehydrogenases (HSDs), which convert the 3-keto group into a hydroxyl group. Depending on the enzyme isoform, this can result in the formation of either a 3α-hydroxyl or a 3β-hydroxyl group. thieme-connect.com The combination of the 5β-reduction and the subsequent 3α-hydroxylation leads to the formation of the most abundant aldosterone metabolite, 3α,5β-tetrahydroaldosterone. thieme-connect.com

Key Enzymes in Tetrahydroaldosterone Formation

The formation of this compound is dependent on the sequential action of specific enzymes, primarily from the reductase and dehydrogenase families.

5-Alpha-Reductase Activity

While the 5β-pathway is dominant, 5α-reductase enzymes also play a role in aldosterone metabolism. oup.comwikipedia.org These enzymes, also known as 3-oxo-5α-steroid 4-dehydrogenases, are involved in the metabolism of various steroid hormones, including testosterone (B1683101) and cortisol. wikipedia.org In the context of aldosterone, 5α-reductase converts it to 5α-dihydroaldosterone. oup.com This metabolite can then be further reduced to form 3β,5α-tetrahydroaldosterone. nih.gov The 5α-reduced metabolites of aldosterone have been shown to possess some mineralocorticoid activity. oup.com

Aldoketo Reductase Family 1 Member D1 (AKR1D1)

The primary enzyme responsible for the 5β-reduction of aldosterone in humans is aldo-keto reductase family 1 member D1 (AKR1D1), also known as steroid 5β-reductase. nih.govnih.gov This enzyme is predominantly expressed in the liver and is crucial for both steroid hormone metabolism and bile acid synthesis. nih.govoup.com AKR1D1 catalyzes the stereospecific reduction of the Δ4-5 double bond in a variety of Δ4-3-oxosteroids, including aldosterone, to yield 5β-dihydrosteroids. nih.gov The reaction introduces a significant bend in the steroid's A/B ring junction, which is a key step in its inactivation. nih.gov Following the action of AKR1D1, other enzymes from the aldo-keto reductase family, such as AKR1C4, can further reduce the 3-keto group. nih.gov

Conjugation Pathways of this compound

After its formation, this compound undergoes conjugation to increase its water solubility and facilitate its excretion from the body, primarily in the urine. The two main conjugation pathways are glucuronidation and sulfation.

Glucuronidation is the major conjugation pathway for this compound. thieme-connect.comthieme-connect.com This process involves the attachment of a glucuronic acid molecule to the this compound molecule, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). thieme-connect.comhmdb.ca The primary site of this reaction is the liver. thieme-connect.comhmdb.ca The resulting metabolite, this compound-3-glucuronide, is highly water-soluble and is readily excreted by the kidneys. hmdb.ca Several UGT isoforms are involved in this process, with UGT2B7 being a key enzyme in the glucuronidation of both aldosterone and its tetrahydro-metabolites. thieme-connect.comnih.gov

Sulfation is another, less prominent, conjugation pathway for this compound. ontosight.aioncohemakey.com This process involves the transfer of a sulfonate group to the this compound molecule, mediated by sulfotransferase enzymes (SULTs). ontosight.aioncohemakey.com This also increases the water solubility of the metabolite, aiding in its elimination. ontosight.ai

Table 1: Key Enzymes in this compound Formation

Enzyme Family Specific Enzyme Function Location
Reductases 5α-Reductase Reduction of Δ4-5 double bond to form 5α-dihydroaldosterone. wikipedia.org Various tissues
Aldoketo Reductase Family 1 Member D1 (AKR1D1) Reduction of Δ4-5 double bond to form 5β-dihydroaldosterone. nih.govnih.gov Primarily Liver nih.gov
Dehydrogenases 3α-Hydroxysteroid Dehydrogenase (e.g., AKR1C4) Reduction of the 3-ketone group to a 3α-hydroxyl group. Liver, Adrenal glands, Testis, Brain, Prostate
3β-Hydroxysteroid Dehydrogenase Reduction of the 3-ketone group to a 3β-hydroxyl group. nih.gov Various tissues
Transferases UDP-Glucuronosyltransferases (UGTs, e.g., UGT2B7) Conjugation with glucuronic acid. thieme-connect.comhmdb.ca Primarily Liver thieme-connect.comhmdb.ca
Sulfotransferases (SULTs) Conjugation with a sulfonate group. ontosight.aioncohemakey.com Liver, Adrenal glands oncohemakey.com

Glucuronidation by UDP-Glucuronosyltransferases (UGTs)

Glucuronidation is a major pathway in the metabolism of this compound, rendering the molecule more water-soluble for renal excretion. This process involves the attachment of glucuronic acid, a sugar acid, to the steroid metabolite. The reaction is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs). These enzymes are crucial for the conjugation and subsequent elimination of various endogenous compounds and xenobiotics. hmdb.ca

The enzyme UGT2B7 plays a significant role in the glucuronidation of aldosterone and its metabolites. nih.gov Studies using human embryonic kidney cells expressing different UGT enzymes have demonstrated that UGT2B7, along with UGT2B4, can conjugate 3α,5β-tetrahydroaldosterone. nih.govoup.comoup.com UGT2B7 is expressed in the liver and kidneys, which are key sites for aldosterone metabolism. nih.govoup.comthieme-connect.com Kinetic analyses have revealed that UGT2B7 has a high affinity for mineralocorticoids. nih.govoup.com Specifically, one allelic variant, UGT2B7H(268), shows a significantly higher efficiency in aldosterone glucuronidation compared to another variant, UGT2B7Y(268). nih.govoup.com This highlights the importance of genetic variations in UGT enzymes in influencing the rate of aldosterone metabolism. UGT2B7 is considered the most important glucuronosyltransferase for aldosterone metabolism. researchgate.netthieme-connect.com

The conjugation of this compound by UGT enzymes results in the formation of this compound glucuronide. The most abundant of these conjugates is 3α,5β-tetrahydroaldosterone-3-glucuronide. thieme-connect.comresearchgate.netthieme-connect.com This metabolite is a natural product of hepatic metabolism, where glucuronic acid is attached to this compound. hmdb.ca The resulting glucuronide conjugate has a much greater water solubility than the original this compound molecule, which facilitates its excretion by the kidneys. hmdb.ca The measurement of urinary this compound glucuronide is considered a reliable indicator of aldosterone secretion rates. It represents a significant portion, around 30-50%, of the secreted aldosterone. thieme-connect.com

Hepatic Metabolism as a Primary Site for this compound Formation

The liver is the principal organ responsible for the metabolism of aldosterone and the formation of this compound. thieme-connect.comresearchgate.netthieme-connect.com Aldosterone is primarily metabolized in the liver to various dihydroaldosterone and this compound metabolites. thieme-connect.com The most abundant of these is 3α,5β-tetrahydroaldosterone. thieme-connect.com The formation of this compound involves sequential reduction reactions catalyzed by enzymes such as 5β-reductase and 3α-hydroxysteroid dehydrogenase, which are highly expressed in the liver. Following its formation, this compound is then conjugated, mainly through glucuronidation, within the liver to facilitate its excretion. nih.govthieme-connect.com Therefore, the liver plays a central role in the catabolism and inactivation of aldosterone.

Extra-hepatic Metabolism and Other Related Metabolites

While the liver is the primary site of aldosterone metabolism, some metabolic activity also occurs in extra-hepatic tissues, such as the kidney. thieme-connect.comresearchgate.netthieme-connect.com Studies in pregnant subjects have suggested the potential for increased extrasplanchnic (outside the splanchnic circulation, which includes the liver) formation of this compound glucuronide. nih.gov The kidney itself is capable of synthesizing metabolites of aldosterone. ahajournals.org

Besides the formation of this compound, aldosterone can be metabolized into various hydroxylated derivatives. Incubation of aldosterone with liver homogenates or microsomes has been shown to produce polar metabolites, including 2α-hydroxyaldosterone and 6β-hydroxyaldosterone. thieme-connect.comnih.govnih.gov The formation of 6β-hydroxyaldosterone has been specifically demonstrated in studies with rat liver slices and microsomal fractions. nih.gov Similarly, 2α-hydroxylated metabolites have been identified as products of liver metabolism. nih.gov These hydroxylated metabolites represent alternative pathways in the biotransformation of aldosterone.

Bacterial Conversion and 21-Deoxythis compound (B1198020) Formation

The metabolic journey of aldosterone and its primary metabolite, this compound, extends beyond hepatic pathways into the complex ecosystem of the human gut. Anaerobic bacteria residing in the intestine play a crucial role in further transforming these steroids, a process that significantly impacts the profile of metabolites excreted in urine. nih.gov A key transformation carried out by the gut microbiota is the 21-dehydroxylation of this compound, leading to the formation of 21-deoxythis compound.

Research has demonstrated that many metabolic alterations of the aldosterone molecule, once thought to be exclusively the domain of liver enzymes, can also be performed by enzymes produced by anaerobic bacteria in the human gut. nih.gov The gut microbiota is capable of deoxygenating aldosterone and its metabolites, such as this compound, at the C-21 position. thieme-connect.comthieme-connect.com This bacterial action is a critical step in the formation of 21-deoxythis compound.

The involvement of intestinal bacteria in this conversion is substantiated by studies using nonabsorbable antibiotics. In one such study, the administration of kanamycin (B1662678) to both normal volunteers and patients with liver cirrhosis resulted in a marked decrease in the urinary excretion of 21-deoxythis compound. nih.gov Specifically, excretion fell by 40% in normal subjects and 86% in patients with cirrhosis, strongly indicating that intestinal bacteria are responsible for its formation. nih.gov This process is believed to occur as aldosterone metabolites undergo enterohepatic circulation. nih.gov

Several species of anaerobic bacteria have been identified as key players in steroid metabolism, including the 21-dehydroxylation of corticosteroids. Organisms such as Eubacterium lentum (now reclassified as Eggerthella lenta) and various Clostridium species have been shown to possess the enzymatic machinery for these transformations. nih.govsemanticscholar.org The 21-dehydroxylase enzyme synthesized by these bacteria acts on corticosteroids, removing the hydroxyl group at the C-21 position. nih.govnih.gov Studies have characterized this enzyme in Eubacterium lentum as being highly specific for corticosteroids that contain an alpha-ketol structure. nih.gov While the direct conversion of this compound to 21-deoxythis compound has been a focus, the broader context includes the 21-dehydroxylation of various corticoids by gut bacteria. bioscientifica.comphysiology.org

The clinical relevance of this bacterial metabolic pathway is highlighted in the diagnosis of conditions like primary aldosteronism. It has been observed that in some patients with this condition, urinary this compound levels may remain within the normal range. nih.gov In these cases, the bacterial conversion of this compound to 21-deoxythis compound can be significant. nih.gov Consequently, the combined measurement of urinary this compound and 21-deoxythis compound provides a more accurate and reliable diagnostic marker for aldosterone production than measuring this compound alone. nih.govresearchgate.net

The table below summarizes the key bacterial species involved in corticosteroid metabolism and their specific enzymatic actions.

Bacterial SpeciesPrecursor Compound(s)Resulting Metabolite(s)Key Enzymatic Action
Clostridium paraputrificumAldosterone3α,5β-TetrahydroaldosteroneSteroid Reductase
Clostridium J-1Aldosterone3β,5α-TetrahydroaldosteroneSteroid Reductase
Clostridium innocuumAldosterone3α,5α-TetrahydroaldosteroneSteroid Reductase
Eubacterium lentum (Eggerthella lenta)Corticosteroids (e.g., Deoxycorticosterone, Corticosterone)21-Dehydroxylated steroids21-Dehydroxylase
Gut Microbiota (general)This compound21-Deoxythis compound21-Dehydroxylase

Physiological and Endocrine Regulatory Mechanisms Involving Tetrahydroaldosterone

Interplay with the Renin-Angiotensin System (RAS) and Aldosterone (B195564) Regulation

The Renin-Angiotensin System (RAAS) is a cornerstone in the regulation of blood pressure, and fluid and electrolyte homeostasis. clinical-laboratory-diagnostics.comfrontiersin.orgnih.gov This system ultimately leads to the production of angiotensin II, a potent stimulator of aldosterone synthesis in the adrenal glands. nih.govthieme-connect.com Consequently, the activity of the RAS is directly linked to the levels of tetrahydroaldosterone.

Elevated activity of the RAS leads to increased aldosterone secretion, which in turn results in higher production and excretion of this compound. This relationship makes urinary this compound a useful surrogate marker for assessing the activity of the RAS. nih.gov For instance, a positive association has been observed between 24-hour urinary this compound excretion and plasma fibroblast growth factor 23 (FGF23), a hormone linked to RAS activation. nih.govresearchgate.net This correlation remains robust even after adjusting for potential confounders like age, sex, BMI, and kidney function. nih.gov

Pharmacological interventions that modulate the RAS have a predictable impact on this compound levels. nih.gov

Diuretics (e.g., hydrochlorothiazide): These drugs activate the RAS by promoting sodium and water loss, leading to secondary hyperaldosteronism. However, they have been shown to decrease the fractional excretion of this compound relative to the aldosterone secretion rate (ASR). nih.gov

Angiotensin-Converting Enzyme (ACE) Inhibitors (e.g., enalapril): By blocking the conversion of angiotensin I to angiotensin II, these agents suppress aldosterone production, leading to hypoaldosteronism. This results in a slight increase in the ratio of this compound to ASR. nih.gov

Combined Therapy: When diuretics and ACE inhibitors are used together, they can normalize both aldosterone secretion and the fractional excretion of this compound. nih.gov

These findings highlight that while this compound is a good general index of aldosterone secretion, its interpretation can be complex during pharmacological manipulation of the RAS. nih.gov

Adrenocorticotropic Hormone (ACTH) Influence on Aldosterone and Metabolite Production

Adrenocorticotropic hormone (ACTH), a peptide hormone from the pituitary gland, is a known secretagogue for adrenal steroids. wikipedia.orgnih.gov While its primary role is in regulating cortisol, ACTH also exerts a stimulatory effect on aldosterone secretion. wikipedia.orgontosight.aimdpi.com This stimulation occurs acutely through the interaction of ACTH with its receptor (MC2R) in the zona glomerulosa of the adrenal cortex, which triggers a cascade leading to increased aldosterone synthesis. nih.govmdpi.com

The administration of ACTH leads to a significant and sustained increase in the excretion of this compound. nih.govoup.com Studies in healthy volunteers have shown that during ACTH administration, the excretion of this compound, which is primarily formed in the liver, increases. nih.govoup.com This suggests that ACTH's influence may not be as transient as previously thought and that measuring this compound provides a clearer picture of ACTH's sustained effect on aldosterone secretion. nih.govoup.com The effect of ACTH appears to be more pronounced on the hepatic metabolism of aldosterone, leading to a sustained rise in this compound, in contrast to other metabolites like the acid-labile conjugate of aldosterone which is mainly produced in the kidneys. nih.gov

Mineralocorticoid Receptor (MR) Interactions and Modulatory Activities

The biological effects of aldosterone are mediated through its binding to and activation of the mineralocorticoid receptor (MR). wikipedia.org The major metabolite, 3α,5β-tetrahydroaldosterone, however, shows negligible ability to bind to the classic renal mineralocorticoid receptors. nih.govoup.comnih.gov Despite this lack of significant binding, it has been reported to possess weak but definite mineralocorticoid activity, approximately 1/100th that of aldosterone. nih.govoup.com This suggests that its effects might be mediated through an alternative receptor system or a non-receptor-mediated mechanism. nih.gov

Aldosterone is metabolized into several reduced forms, and their interaction with the MR varies significantly depending on their stereochemistry.

5α-Dihydroaldosterone (5α-DHA): This metabolite shows a notable ability to compete with aldosterone for binding to the MR, with about 18.9% of the competitive activity of aldosterone itself. nih.govoup.com

3α,5α-Tetrahydroaldosterone: This isomer has a much higher mineralocorticoid activity compared to its 5β counterpart. oup.com It has been shown to possess about 1/30th of the antinatriuretic activity of aldosterone. ahajournals.org

3β,5α-Tetrahydroaldosterone: This isomer has a relative competitive binding activity of 1.26% compared to aldosterone. nih.govoup.com

3α,5β-Tetrahydroaldosterone: As the main metabolite, it has negligible competitive activity for the MR. nih.govoup.com Its mineralocorticoid activity is very weak. nih.govnih.gov

3β,5β-Tetrahydroaldosterone: This isomer has the lowest competitive activity for the MR, at only 0.05% compared to aldosterone. nih.govoup.com

The potency of these metabolites in causing mineralocorticoid effects generally follows the hierarchy: 5α-reduced metabolites are more potent than 5β-reduced, and 3α-reduced are more potent than 3β-reduced metabolites. ahajournals.org Research in adrenalectomized rats has demonstrated that some of these ring A-reduced metabolites, particularly 3α,5α-tetrahydroaldosterone, retain partial MR agonism and can contribute to hypertensive effects.

MetaboliteRelative MR Binding Affinity (%) (vs. Aldosterone)Relative Antinatriuretic Activity (%) (vs. Aldosterone)
Aldosterone 100100
5α-Dihydroaldosterone 18.9 nih.govoup.com7 - 17 nih.govoup.comoup.com
3α,5α-Tetrahydroaldosterone Not specified~3.3 ahajournals.org
3β,5α-Tetrahydroaldosterone 1.26 nih.govoup.com0.1 - 0.4 nih.govoup.com
3α,5β-Tetrahydroaldosterone Negligible nih.govoup.comnih.gov~1.0 nih.govoup.com
3β,5β-Tetrahydroaldosterone 0.05 nih.govoup.com0.15 nih.govoup.com

The activation of the mineralocorticoid receptor in the distal tubules of the kidney is crucial for regulating electrolyte balance, primarily by promoting sodium reabsorption and potassium excretion. nih.gov While the primary driver of this process is aldosterone, its metabolites can also contribute, albeit to varying degrees.

The reduced metabolites of aldosterone have been shown to possess both antinatriuretic (sodium-retaining) and kaliuretic (potassium-excreting) effects. nih.govoup.comoup.com The 5α-reduced metabolites, like 5α-dihydroaldosterone and 3α,5α-tetrahydroaldosterone, are more potent in their antinatriuretic activity than the 5β-reduced metabolites. ahajournals.org For instance, 5α-dihydroaldosterone has up to 17% of the sodium-retaining activity of aldosterone. oup.com In contrast, the kaliuretic activities of the different reduced metabolites are more similar to each other and are all considerably weaker than aldosterone. ahajournals.org

Even the main metabolite, 3α,5β-tetrahydroaldosterone, which has very low affinity for the MR, exhibits weak but clear mineralocorticoid activity, contributing to sodium retention and potassium excretion. nih.gov The synthesis of these active metabolites within the kidney itself suggests they may play a role in the local regulation of renal function. ahajournals.org

Systemic and Tissue-Specific Biological Significance of this compound Metabolites

The primary significance of this compound lies in its role as a stable and reliable indicator of the total daily production of aldosterone. nih.gov Aldosterone itself has a short half-life and its plasma levels can fluctuate significantly due to factors like stress, posture, and time of day. In contrast, the 24-hour urinary excretion of this compound provides an integrated measure of aldosterone secretion over a full day. nih.govoup.com

Urinary this compound is considered the most reliable screening test for primary aldosteronism (PA), a condition of excessive aldosterone production. thieme-connect.comnih.gov It reflects a substantial portion (15-40%) of the total aldosterone secreted, making it a more representative marker than others like aldosterone-18-glucuronide (5-15%) or free aldosterone (<0.5%). nih.gov

In a large prospective study, the measurement of urinary this compound demonstrated a high sensitivity (96%) and specificity (95%) for differentiating primary aldosteronism from essential hypertension. nih.govoup.com This performance was superior to other common screening tests.

Diagnostic TestSensitivity for PA (%)Specificity for PA (%)
Urinary this compound 96 nih.govoup.com95 nih.govoup.com
Plasma Aldosterone 89 nih.govoup.com85-91 nih.govoup.com
Urinary Free Aldosterone 87 nih.govoup.com85 nih.govoup.com
Plasma Aldosterone/Renin Ratio (PARR) 85 nih.govoup.com85-91 nih.govoup.com
Urinary Aldosterone-18-Glucuronide 71 nih.govoup.com85-91 nih.govoup.com
Plasma Renin Activity 51 nih.govoup.com85-91 nih.govoup.com

However, it is important to note that certain conditions can affect the metabolism of aldosterone to this compound, potentially altering its accuracy as a secretion marker. For example, in conditions like congestive heart failure and liver cirrhosis, the conversion of aldosterone to this compound may be decreased. thieme-connect.com

Association with Circulating Fibroblast Growth Factor 23 (FGF23) in Renal Physiology

Recent research has uncovered a significant association between urinary this compound (THA), the major metabolite of aldosterone, and circulating levels of Fibroblast Growth Factor 23 (FGF23). nih.govnih.gov This relationship suggests a potential physiological link between the renin-angiotensin-aldosterone system (RAAS) and FGF23, a key regulator of phosphate (B84403) and vitamin D metabolism. nih.govisciii.es

A study involving 625 kidney stone formers demonstrated a robust positive correlation between 24-hour urinary THA excretion and plasma FGF23 concentrations. nih.govnih.gov This association remained significant even after adjusting for potential confounding factors such as age, sex, body mass index (BMI), and estimated glomerular filtration rate (eGFR). nih.govnih.gov The findings from this human study are consistent with previous observations in rodent models, further strengthening the hypothesis of a physiological connection between RAAS activation and FGF23 secretion. nih.govnih.gov

The precise mechanisms underlying this association are still under investigation. However, it is known that both the RAAS and FGF23 are implicated in the pathophysiology of cardiovascular and renal diseases. nih.gov Elevated levels of both aldosterone and FGF23 are often observed in patients with chronic kidney disease (CKD) and heart failure. nih.govresearchgate.net In patients with CKD, circulating FGF23 levels progressively increase as the disease advances, which is thought to be a compensatory mechanism to counteract phosphate retention. isciii.es

The link between THA and FGF23 may have important clinical implications. The measurement of urinary THA provides a sensitive assessment of systemic RAAS activation. nih.gov The positive correlation with FGF23 suggests that THA could serve as a biomarker to better understand the interplay between these two hormonal systems in renal and cardiovascular health.

Table 1: Association between Urinary this compound and Plasma FGF23

Parameter Unadjusted Analysis (β coefficient) p-value Multivariable Adjusted Analysis (β coefficient) p-value
Plasma FGF23 vs. 24h Urinary THA 0.0027 4.2 x 10⁻⁷ 0.0022 2.1 x 10⁻⁵

Data derived from a study on kidney stone formers. The multivariable analysis was adjusted for age, sex, BMI, and eGFR. nih.govnih.gov

Utility as Biomarkers of Aldosterone Synthase Activity

This compound is a crucial biomarker for assessing the activity of aldosterone synthase (CYP11B2), the enzyme responsible for the final steps of aldosterone biosynthesis. nih.govoup.com The measurement of urinary THA provides a reliable and integrated index of the total daily production of aldosterone.

The clinical utility of THA as a biomarker is particularly evident in the diagnosis of primary aldosteronism (PA), a condition characterized by excessive aldosterone production. bohrium.com In individuals with PA, urinary THA levels are significantly elevated. A study comparing patients with PA to those with essential hypertension found that urinary THA demonstrated high sensitivity and specificity for differentiating between the two conditions.

Furthermore, in cases of aldosterone synthase deficiency, a rare genetic disorder caused by mutations in the CYP11B2 gene, the levels of THA are either low or undetectable in urine. nih.govresearchgate.netkarger.com This makes the measurement of THA a key diagnostic tool for this condition. There are two main types of aldosterone synthase deficiency. In type 1, all enzymatic activities of CYP11B2 are abolished, leading to low or undetectable THA. nih.govkarger.com In type 2, there is a specific impairment of the 18-oxidase activity, also resulting in low urinary THA levels. nih.gov

The quantification of THA, often performed using sensitive techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS), offers a more stable and representative measure of aldosterone production compared to single plasma aldosterone measurements, which can be influenced by diurnal variations and posture. nih.govbohrium.com

Table 2: Urinary this compound in Aldosterone-Related Disorders

Condition Typical Urinary this compound Levels Underlying Mechanism
Primary Aldosteronism Significantly Elevated Autonomous overproduction of aldosterone by the adrenal glands.
Aldosterone Synthase Deficiency (Type 1) Undetectable to Low Complete loss of CYP11B2 enzyme activity due to gene mutations. nih.govkarger.com

| Aldosterone Synthase Deficiency (Type 2) | Low | Impaired 18-hydroxylase and 18-oxidase activities of CYP11B2. nih.gov |

Comparative Physiology and Animal Models in this compound Research

Species-Specific Differences in Aldosterone Metabolism and this compound Production (e.g., Rodent vs. Human Adrenal Physiology)

Significant differences exist in adrenal steroidogenesis and aldosterone metabolism across various species, which are important considerations when using animal models for research. While humans, mice, and rats all express two distinct CYP11B enzymes (CYP11B1 and CYP11B2) for glucocorticoid and mineralocorticoid synthesis, other species like cows, sheep, and pigs have a single CYP11B enzyme that performs both functions. nih.gov

The expression patterns of ion channels that regulate aldosterone production also show species-specific variations. For example, the potassium channel GIRK4 (encoded by KCNJ5) is highly expressed in the human adrenal zona glomerulosa but is not detectable in the rat. nih.gov Conversely, the TASK-3 potassium channel is highly expressed in the mouse zona glomerulosa but has very low expression in humans. nih.gov These differences suggest an evolutionary divergence in the regulation of aldosterone secretion and imply that rodent models may not perfectly replicate human conditions of aldosterone excess. nih.govnih.gov

Despite these differences, rodent models remain valuable for studying the fundamental mechanisms of aldosterone production and its regulation. nih.gov For instance, studies in rats have been instrumental in demonstrating that the brain possesses the enzymatic machinery for aldosterone synthesis, although the physiological significance of this is still being explored. oup.comphysiology.org

Table 3: Comparison of Key Adrenal Physiology Aspects in Humans and Rodents

Feature Human Rodent (Mouse/Rat)
Primary Glucocorticoid Cortisol Corticosterone (B1669441) nih.gov
CYP11B Enzymes CYP11B1 and CYP11B2 nih.gov CYP11B1 and CYP11B2 nih.govresearchgate.net
Key Zona Glomerulosa K+ Channel GIRK4 (KCNJ5) nih.gov TASK-3 nih.gov

| Adrenal Androgen Synthesis | Yes | No nih.gov |

Precursor Roles of Aldosterone Analogues in Non-Mammalian Systems (e.g., Amphibian Corticosteroidogenesis)

The study of non-mammalian vertebrates, particularly amphibians, provides valuable insights into the evolution of corticosteroid synthesis. In amphibians, the interrenal gland, which is homologous to the mammalian adrenal cortex, is responsible for steroid hormone production. frontiersin.org Amphibians, like mammals, secrete aldosterone and corticosterone. researchgate.net

Research in the toad Bufo arenarum has identified a 3β-hydroxy-Δ⁵-ene analogue of aldosterone (3β,11β,21-trihydroxy-20-oxo-5-pregnen-18-al) as a potential precursor in the biosynthesis of aldosterone. nih.gov In vitro studies showed that this analogue was a more effective precursor for aldosterone synthesis than corticosterone or 18-hydroxycorticosterone (B144385) in this species. nih.gov This suggests that the biosynthetic pathway for aldosterone may have evolved differently in various vertebrate lineages.

Amphibian models, such as the frog skin and toad bladder, have been extensively used to study the mechanisms of aldosterone action on sodium transport. nih.goviu.edukarger.com These studies have revealed that aldosterone stimulates sodium reabsorption, a function conserved in mammalian kidneys. iu.edu The response to aldosterone in amphibian tissues, characterized by a lag phase before the onset of increased sodium transport, is consistent with a mechanism involving new protein synthesis, similar to what is observed in mammals. iu.edu

Furthermore, studies in the bullfrog have shown that, like in mammals, aldosterone is metabolized to a tetrahydro derivative, which is excreted in both free and conjugated forms. jci.org This highlights a conserved pathway of aldosterone metabolism across vertebrate classes. The regulation of aldosterone secretion in amphibians also shows parallels with mammals, with factors like ACTH stimulating its release. jci.org

Advanced Analytical Methodologies for Tetrahydroaldosterone Research

Sample Preparation and Extraction Techniques for Biological Matrices

The accurate measurement of tetrahydroaldosterone in biological matrices such as urine and plasma necessitates meticulous sample preparation to remove interfering substances and concentrate the analyte of interest. The complexity of these matrices presents a significant challenge in bioanalysis. nih.govchromatographyonline.com

Solid-Phase Extraction (SPE) Protocols

Solid-phase extraction (SPE) is a widely adopted technique for the purification and concentration of analytes from complex mixtures. truman.edu It offers a more efficient and rapid alternative to traditional liquid-liquid extraction, reducing solvent consumption and improving recovery rates. truman.edu

In the context of this compound analysis, SPE protocols are tailored to the specific properties of the steroid and the biological matrix. A common approach involves the use of reversed-phase SPE cartridges, such as those containing C18-bonded silica. The general steps of an SPE protocol for this compound include:

Conditioning: The SPE cartridge is pre-treated, typically with methanol (B129727) followed by water, to activate the sorbent and ensure reproducible interactions. truman.edu

Loading: The pre-treated biological sample (e.g., hydrolyzed urine) is passed through the cartridge. This compound and other nonpolar molecules are retained on the sorbent, while polar components like salts are washed away.

Washing: The cartridge is rinsed with a weak solvent to remove any remaining weakly bound impurities.

Elution: A strong, nonpolar solvent is used to disrupt the interaction between this compound and the sorbent, allowing for its collection in a purified and concentrated form.

For the extraction of this compound-3-glucuronide, Oasis HLB cartridges can be utilized, with a reported recovery of 90–95% when eluted with 80% methanol. In a study developing an LC-MS/MS method for urinary aldosterone (B195564), 18-hydroxycorticosterone (B144385), and this compound, a solid-phase extraction pretreatment technique was employed. nih.gov The recoveries for this compound using this method ranged from 86.3% to 114%. nih.govbohrium.com

A study on urinary steroid metabolites utilized Sep-Pak C18 columns for extraction after enzymatic hydrolysis. nih.gov Another method for the simultaneous determination of this compound and cortisol in urine employed a Sephadex G-25M column and a Bond-Elut C18 cartridge for isolation. nih.gov

Table 1: Example of a Solid-Phase Extraction Protocol for this compound

StepReagent/SolventPurpose
Conditioning 1. Methanol2. WaterTo activate the C18 sorbent.
Sample Loading Hydrolyzed Urine SampleTo adsorb this compound onto the sorbent.
Washing Water/Methanol mixture (e.g., 95:5 v/v)To remove polar interferences.
Elution Methanol or AcetonitrileTo elute the purified this compound.

This table provides a generalized representation of an SPE protocol. Specific volumes and solvent compositions may vary depending on the exact method and cartridge used.

Enzymatic Deconjugation Strategies (e.g., β-Glucuronidase Hydrolysis)

In the body, this compound is primarily present in a conjugated form, mainly as this compound-3-glucuronide. thieme-connect.comscience.gov To measure the total amount of this compound, a deconjugation step is necessary to cleave the glucuronic acid moiety from the steroid. This is most commonly achieved through enzymatic hydrolysis using β-glucuronidase. thieme-connect.comthieme-connect.com

The process involves incubating the biological sample, such as urine, with a solution containing β-glucuronidase at an optimal temperature and pH for the enzyme's activity. nih.gov For instance, a method for analyzing urinary steroid metabolites involved hydrolysis with powdered Helix pomatia enzyme at pH 4.6. nih.gov Another study utilized β-glucuronidase/arylsulfatase liquid enzyme for the deconjugation step. nih.gov

The efficiency of the hydrolysis step is critical for the accurate quantification of total this compound. Factors that can influence this process include enzyme concentration, incubation time, temperature, and the presence of any enzyme inhibitors in the sample matrix. Following hydrolysis, the now "free" this compound is then ready for extraction and analysis. thieme-connect.com A study on the simultaneous quantification of urinary aldosterone and this compound used enzymatic hydrolysis to release the analytes from their glucuronide conjugates before extraction. researchgate.net

Quantitative Determination Methods for this compound and its Metabolites

Following sample preparation and extraction, various analytical techniques can be employed for the quantitative determination of this compound. The choice of method often depends on the required sensitivity, specificity, and the available instrumentation.

Radioimmunoassay (RIA) Development and Application

Radioimmunoassay (RIA) was a revolutionary technique that significantly advanced the ability to measure this compound in biological fluids. It is a highly sensitive method that relies on the competition between a radiolabeled antigen (in this case, a derivative of this compound) and the unlabeled antigen in the sample for a limited number of antibody binding sites. iaea.orgoup.com

The development of an RIA for this compound involves producing specific antibodies against the molecule. This is typically achieved by coupling this compound to a larger protein, such as bovine serum albumin, to make it immunogenic, and then injecting this complex into an animal (e.g., a rabbit) to elicit an immune response. oup.com The resulting antiserum contains polyclonal antibodies that can bind to this compound.

In a typical RIA procedure, a known amount of radiolabeled this compound is mixed with the sample containing an unknown amount of the steroid and the specific antibody. After an incubation period, the antibody-bound and free fractions of the radiolabeled steroid are separated. The amount of radioactivity in the bound fraction is inversely proportional to the concentration of unlabeled this compound in the sample. By comparing the results to a standard curve generated with known concentrations of this compound, the amount in the sample can be quantified. iaea.org

A critical aspect of RIA is the specificity of the antibody used. The antibody should ideally bind only to this compound and not to other structurally similar steroids that may be present in the biological sample. Cross-reactivity occurs when other steroids bind to the antibody, leading to an overestimation of the this compound concentration.

Researchers have dedicated significant effort to developing highly specific antibodies. For instance, specific antisera against this compound have been raised in rabbits using a 3α,5β-TH-aldo-20-oxime-bovine-serum albumin complex as the antigen. oup.com The cross-reactivity of these antibodies with other steroids is then extensively tested.

Table 2: Cross-Reactivity of a Polyclonal Anti-Aldosterone Antibody with this compound

CompoundCross-Reactivity (%)
Aldosterone100
3α,5β-Tetrahydroaldosterone 0.69
Corticosterone (B1669441)<0.02
Cortisol<0.005
11-Deoxycorticosterone0.06
Cortisone<0.005
18-OH-Corticosterone0.02

Data sourced from a commercially available aldosterone RIA kit and illustrates the typical low cross-reactivity of a specific antibody with this compound. demeditec.comdemeditec.com

Monoclonal antibodies, which are produced from a single B-cell clone, offer the advantage of a consistent and predictable supply with defined properties. nih.gov Studies have been conducted to produce monoclonal antibodies against aldosterone, and their cross-reactivity with this compound has been characterized. For example, some clones exhibited low cross-reactivity with 3α,5β-tetrahydroaldosterone (around 3%), while others showed significantly higher cross-reactivity (19.3% and 41.2%). nih.gov This highlights the importance of selecting an antibody with minimal cross-reactivity for accurate measurements.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a powerful and highly specific technique for the analysis of steroids, including this compound. nih.govoup.com This method combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry.

For GC-MS analysis, this compound must first be chemically modified to increase its volatility and thermal stability. This process, known as derivatization, often involves the formation of methyloxime-trimethylsilyl (MO-TMS) ethers. nih.gov

The derivatized sample is then injected into the gas chromatograph, where it is vaporized and carried by an inert gas through a long, thin column. The components of the sample are separated based on their different boiling points and interactions with the stationary phase of the column. As each component elutes from the column, it enters the mass spectrometer.

In the mass spectrometer, the molecules are ionized, typically by electron impact, which causes them to fragment into a unique pattern of ions. The mass spectrometer then separates these ions based on their mass-to-charge ratio, creating a mass spectrum that serves as a "molecular fingerprint" for the compound. By comparing the retention time from the gas chromatograph and the mass spectrum to that of a known standard, this compound can be unequivocally identified and quantified. oup.com

GC-MS offers high sensitivity and specificity, making it a valuable tool for both research and clinical applications. nih.govoup.com For instance, a GC-MS method was used to measure urinary excretion of this compound in a study investigating its association with circulating FGF23 in kidney stone formers. nih.gov Another study described the identification and quantification of urinary steroid metabolites, including this compound, by GC-MS. oup.com The method's precision has been demonstrated, with one study reporting a within-sample, within-day, and day-to-day coefficient of variation of 1.8%, 3.2%, and 3.4%, respectively, for this compound determination. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become a cornerstone in the analysis of this compound and other related steroids due to its superior specificity and sensitivity compared to other methods. bohrium.comnih.gov This technique allows for the simultaneous quantification of multiple analytes in a single run, providing a comprehensive profile of the aldosterone metabolic pathway. bohrium.comresearchgate.netendocrine-abstracts.org

High-Resolution Mass Spectrometry (HRMS) Approaches

High-resolution mass spectrometry (HRMS) offers an advanced platform for the analysis of this compound, providing highly accurate mass measurements that enhance specificity and reduce interferences. An HRMS assay was developed for the simultaneous determination of aldosterone, its precursor 18-hydroxycorticosterone, and its primary metabolite, this compound, in serum. researchgate.net This method utilized a time-of-flight mass spectrometry (TOF-MS) scan in parallel with the quantification, enriching the acquired data. researchgate.net The use of HRMS is particularly beneficial in complex biological matrices, where it can distinguish between compounds with very similar masses.

Simultaneous Quantification of Aldosterone-Related Steroids (e.g., Aldosterone, 18-Hydroxycorticosterone, this compound)

A significant advantage of LC-MS/MS is its capacity for multiplexing, enabling the simultaneous measurement of several key steroids in a single analytical run. bohrium.comresearchgate.netendocrine-abstracts.org One such method allows for the concurrent quantification of free aldosterone, 18-hydroxycorticosterone, and this compound in human urine. bohrium.comnih.gov This is particularly valuable for studying the complete aldosterone synthesis and metabolism pathway, which is crucial for the diagnosis and understanding of conditions like primary aldosteronism. bohrium.comnih.gov Another developed LC-MS/MS method quantifies six urinary steroids: aldosterone, cortisol, 18-hydroxycorticosterone, 18-hydroxycortisol, 18-oxocortisol, and this compound. researchgate.net The analytes are detected using a triple quadrupole mass spectrometer in positive electrospray ionization mode. bohrium.comnih.govresearchgate.net Sample preparation for these methods typically involves enzymatic deconjugation to release the steroids from their glucuronide forms, followed by solid-phase extraction for purification. researchgate.netnih.gov

Method Development and Validation Protocols (e.g., CLSI, EMA, FDA Guidelines)

The development and validation of LC-MS/MS assays for this compound adhere to stringent guidelines from regulatory bodies such as the Clinical and Laboratory Standards Institute (CLSI), the European Medicines Agency (EMA), and the U.S. Food and Drug Administration (FDA). bohrium.comnih.goveuropa.euannlabmed.org These guidelines ensure the reliability, reproducibility, and accuracy of the analytical data. Validation protocols for these methods encompass a comprehensive evaluation of several key parameters. annlabmed.orgresearchgate.net For instance, a recently developed LC-MS/MS method for the simultaneous quantification of aldosterone, 18-hydroxycorticosterone, and this compound in urine was validated according to CLSI C62-A standard guidelines. bohrium.comnih.gov Similarly, other methods for steroid analysis have been validated following EMA and FDA bioanalytical guidelines. endocrine-abstracts.orgresearchgate.net These validation processes are critical for the translation of research methods into clinical diagnostic tools. annlabmed.org

Assessment of Analytical Performance Parameters (e.g., Linearity, Recovery, Matrix Effects, Precision, Stability)

The validation of an LC-MS/MS method for this compound involves the meticulous assessment of several performance characteristics to ensure the quality of the results.

Linearity: The method must demonstrate a linear relationship between the concentration of the analyte and the instrument response over a defined range. For a method measuring urinary aldosterone and this compound, linearity was established up to at least 2770 nmol/L with a lower limit of quantification of 0.5 nmol/L. nih.gov Another study reported a calibration range of 25 pg/mL to 5000 pg/mL for this compound. bohrium.comnih.gov

Recovery: Extraction recovery assesses the efficiency of the sample preparation process. In one study, the recovery for this compound and related steroids ranged from 86.3% to 114%. bohrium.comnih.gov Another reported recoveries between 89.8% and 98.4%. researchgate.net

Matrix Effects: These are the effects of co-eluting, interfering substances from the biological matrix on the ionization of the target analyte. A validated method for urinary aldosterone and this compound demonstrated no significant matrix interference. nih.gov In another study, matrix effects for this compound were within the acceptable range of 85.1% to 115%. bohrium.comnih.gov

Precision: Precision is the measure of the closeness of repeated measurements. It is typically assessed as intra-day (within-run) and inter-day (between-run) precision. For a urinary this compound assay, the within-batch and between-batch coefficients of variation (CV) were ≤3.7% and ≤5.2%, respectively. nih.gov Another method reported intra-day and inter-day precision for this compound ranging from 1.29% to 6.78% and 1.77% to 8.64%, respectively. bohrium.comnih.gov

Stability: The stability of this compound in the biological matrix under various storage conditions is also evaluated. In urine, this compound was found to be stable for at least 48 hours at 10°C and for at least 18 months at -80°C. nih.gov

Below is a table summarizing the analytical performance parameters from a validated LC-MS/MS method for the simultaneous quantification of aldosterone, 18-hydroxycorticosterone, and this compound in human urine. bohrium.comnih.gov

ParameterAldosterone18-HydroxycorticosteroneThis compound
Calibration Range 25 - 5000 pg/mL25 - 5000 pg/mL25 - 5000 pg/mL
Lower Limit of Quantification 25 pg/mL25 pg/mL25 pg/mL
Matrix Effects 85.1% - 115%85.1% - 115%85.1% - 115%
Recovery 86.3% - 114%86.3% - 114%86.3% - 114%
Intra-day Precision (CV%) 1.29% - 6.78%1.29% - 6.78%1.29% - 6.78%
Inter-day Precision (CV%) 1.77% - 8.64%1.77% - 8.64%1.77% - 8.64%
Development of Low-Volume Assays for Specialized Research Populations (e.g., Pediatric Studies)

Research in specialized populations, such as children, presents unique challenges, primarily the limited volume of blood that can be ethically and safely collected. uni-duesseldorf.de To address this, low-volume assays are essential. A low-volume LC-MS assay has been developed for the simultaneous determination of aldosterone, its precursor, and its main metabolite, this compound, to facilitate research into the maturation of the renin-angiotensin-aldosterone system in children. uni-duesseldorf.de An LC-HRMS method was successfully developed and validated for the reliable determination of these three analytes in just 50 µL of serum. researchgate.net This enables the collection of high-quality data even in severely diseased children and provides new insights into the developing pediatric endocrine system. uni-duesseldorf.de To date, no serum this compound values for the pediatric population have been reported, highlighting the importance of such specialized assays. uni-duesseldorf.de

Bioanalytical Applications and Utilization of Certified Reference Standards

The accurate quantification of this compound in biological matrices is crucial for its application as a biomarker, particularly in the clinical assessment of aldosterone production. Bioanalytical methods, especially liquid chromatography-tandem mass spectrometry (LC-MS/MS), have become the gold standard for this purpose due to their high sensitivity and specificity. bohrium.com The utilization of certified reference standards (CRMs) is fundamental to these methodologies, ensuring the accuracy, precision, and comparability of results across different laboratories and studies. nih.gov

Certified reference standards are materials of high purity and well-characterized concentration that are used to calibrate analytical instruments, validate methods, and as quality control samples to ensure the reliability of measurements. sigmaaldrich.comtrilogylab.com In the context of this compound analysis, CRMs are indispensable for establishing method accuracy and traceability. nih.govresearchgate.net For instance, the accuracy of an LC-MS/MS method for urinary aldosterone and this compound was verified against a certified reference material. researchgate.net These standards are used to prepare calibrators and controls, which are essential for creating calibration curves and for the ongoing verification of the analytical performance. bohrium.com

The primary bioanalytical application of this compound measurement is in the diagnostic workup of primary aldosteronism (PA), a common cause of secondary hypertension. bohrium.com The 24-hour urinary excretion of this compound is considered a reliable indicator of daily aldosterone production. Research has focused on developing robust methods for the simultaneous quantification of this compound along with aldosterone and other related steroids in human urine to improve the diagnostic process for PA. nih.govendocrine-abstracts.org

Several LC-MS/MS methods have been developed and validated for the quantification of this compound in urine. These methods demonstrate excellent performance characteristics, which are validated using reference standards. A recently developed LC-MS/MS method for the simultaneous measurement of aldosterone, 18-hydroxycorticosterone, and this compound in human urine reported a lower limit of quantification (LLOQ) of 25 pg/mL for all three analytes. bohrium.comnih.gov The validation of this method, conducted according to Clinical and Laboratory Standards Institute (CLSI) guidelines, showed high precision and accuracy. bohrium.comnih.gov

The table below summarizes the performance characteristics of a validated LC-MS/MS method for the simultaneous analysis of aldosterone (free), 18-hydroxycorticosterone, and this compound in human urine. bohrium.comnih.gov

ParameterAldosterone (free)18-HydroxycorticosteroneThis compound
Calibration Range 25 - 5000 pg/mL25 - 5000 pg/mL25 - 5000 pg/mL
Lower Limit of Quantification (LLOQ) 25 pg/mL25 pg/mL25 pg/mL
Intra-day Precision (% CV) 1.29 - 6.78 %1.29 - 6.78 %1.29 - 6.78 %
Inter-day Precision (% CV) 1.77 - 8.64 %1.77 - 8.64 %1.77 - 8.64 %
Recovery 86.3 - 114 %86.3 - 114 %86.3 - 114 %
Matrix Effect 85.1 - 115 %85.1 - 115 %85.1 - 115 %
Data sourced from a study on the LC-MS/MS method for simultaneous quantitative determination of aldosterone, its precursor 18-hydroxycorticosterone, and its metabolite this compound in human urine. bohrium.comnih.gov

Another validated LC-MS/MS method for the simultaneous quantitation of urinary aldosterone and this compound in healthy subjects established reference intervals for these analytes. researchgate.net The samples in this study underwent enzymatic hydrolysis to release the compounds from their glucuronide conjugates before extraction and analysis. researchgate.net The performance of this method is detailed in the table below.

AnalyteWithin-batch CVBetween-batch CVLower Limit of QuantificationLinearityReference Interval (nmol/day)
Urine Aldosterone ≤5.2%≤5.2%0.5 nmol/LUp to 2770 nmol/L2-38
Urine this compound ≤3.7%≤3.7%0.5 nmol/LUp to 2770 nmol/L9-139
Data from a study on the simultaneous quantitation of urine aldosterone and this compound in healthy Chinese subjects. researchgate.net

The use of certified reference standards extends to isotopic variants of the analytes, such as deuterated or ¹³C-labeled standards, which are often used as internal standards in mass spectrometry-based methods to account for matrix effects and variations in sample processing and instrument response. sigmaaldrich.com The availability of such standards from commercial suppliers, manufactured under quality systems like ISO 17034, is critical for the standardization and quality assurance of bioanalytical tests in clinical and research laboratories. sigmaaldrich.comsigmaaldrich.com

Research Challenges and Future Directions in Tetrahydroaldosterone Studies

Elucidating Nuanced Biological Roles and Stereoisomer-Specific Activities of Tetrahydroaldosterone

While this compound is primarily considered an inactive metabolite, emerging research suggests that it may possess nuanced biological activities. A significant challenge lies in delineating these potential roles, which may be subtle and context-dependent. Furthermore, aldosterone (B195564) is metabolized into different stereoisomers of this compound, and the specific biological activities of each isomer remain largely unexplored. It is known in pharmacology that stereochemistry can significantly influence a compound's biological activity, including its binding to receptors and enzymes. mdpi.com Future research should focus on isolating or synthesizing individual stereoisomers of this compound and characterizing their specific interactions with cellular components. This will help determine if they exert any physiological or pathophysiological effects, independent of aldosterone.

Addressing Methodological Discrepancies and Enhancing Standardization in Analytical Assays

The accurate measurement of this compound is fundamental for both research and clinical diagnostics. However, significant discrepancies exist between different analytical methods. Immunoassays, while convenient, can be compromised by cross-reactivity with other steroids. nih.govnih.gov For instance, some immunoassays for aldosterone have shown considerable cross-reactivity with this compound. nih.gov

On the other hand, mass spectrometry-based methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), offer higher specificity and are increasingly being used for comprehensive steroid profiling. nih.govconsensus.app However, variations in sample preparation, instrumentation, and data analysis protocols can lead to inter-laboratory variability. There is a pressing need for the development of standardized reference materials and protocols for this compound measurement to ensure comparability of data across different studies and clinical laboratories.

Analytical MethodAdvantagesDisadvantagesKey Considerations
Radioimmunoassay (RIA)High sensitivity, relatively low costPotential for cross-reactivity with other steroids, use of radioactive materialsAntibody specificity is crucial for accuracy. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS)High specificity and sensitivity, allows for comprehensive steroid profilingRequires derivatization, can be time-consumingHistorically a key method for urinary steroid metabolite profiling. nih.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)High specificity and sensitivity, high-throughput capabilitiesHigher equipment cost, potential for matrix effectsBecoming the standard for multisteroid analysis in serum and urine. nih.govquestdiagnostics.com

Impact of Pharmacological Interventions and Pathophysiological States on this compound Metabolism and Excretion

The excretion of this compound is influenced by various pharmacological agents and disease states, which complicates its interpretation as a simple marker of aldosterone secretion. For example, diuretics like hydrochlorothiazide (B1673439) can decrease the fractional excretion of this compound, while angiotensin-converting enzyme (ACE) inhibitors such as enalapril (B1671234) may increase it. nih.gov This suggests that these drugs may alter the metabolic pathways of aldosterone. Consequently, relying solely on this compound excretion to assess aldosterone secretion can be misleading in patients undergoing treatment with these medications. nih.gov

In pathophysiological states such as primary aldosteronism, the excretion of this compound is typically elevated. nih.govresearchgate.netnih.gov However, some patients with this condition may present with normal levels of the more commonly measured aldosterone-18-glucuronide, while having elevated this compound excretion. nih.gov This highlights the importance of measuring multiple aldosterone metabolites for a more accurate diagnosis. Future studies should aim to comprehensively characterize the effects of a wider range of medications and disease states on the intricate pathways of aldosterone metabolism and excretion.

Condition/InterventionEffect on this compound (THA) ExcretionReference
Hydrochlorothiazide (HCTZ)Lowers the fractional THA excretion (THA/Aldosterone Secretion Rate). nih.gov nih.gov
Enalapril (MK-421)Slightly increases the fractional THA excretion (THA/Aldosterone Secretion Rate). nih.gov nih.gov
Combined HCTZ and EnalaprilNormalizes the fractional THA excretion. nih.gov nih.gov
Primary AldosteronismGenerally elevated. nih.govnih.gov nih.govnih.gov

Advancements in Comparative Metabolomics and Comprehensive Steroid Profiling for Integrated Understanding

The field of metabolomics, which allows for the simultaneous measurement of a large number of metabolites, offers a powerful approach to gain a more integrated understanding of aldosterone's metabolic network. researchgate.nettaylorfrancis.compreprints.orgcabidigitallibrary.org By employing comprehensive steroid profiling, researchers can move beyond the measurement of a single metabolite and analyze the entire steroidome. nih.govconsensus.appquestdiagnostics.comnih.govresearchgate.net This approach can reveal subtle alterations in steroidogenic pathways that may be missed when focusing on this compound alone.

Future research should leverage these advanced analytical platforms to compare the steroid profiles of healthy individuals with those of patients with various forms of hypertension and other endocrine disorders. This will aid in the identification of novel biomarkers and provide a more holistic view of the metabolic dysregulation associated with these conditions. Integrating metabolomics data with genomic and proteomic information will further enhance our understanding of the complex regulatory networks governing aldosterone metabolism.

Development of Novel Research Tools and Improved Animal Models for Aldosterone Metabolism Studies

Progress in understanding the nuances of this compound and its parent compound, aldosterone, is contingent on the development of better research tools. This includes the creation of highly specific antibodies and tracers for immunoassays, as well as the development of novel pharmacological agents that can selectively modulate specific steps in the aldosterone metabolic pathway. frontiersin.org

Furthermore, there is a need for improved animal models that more accurately recapitulate human aldosterone metabolism and its dysregulation in disease. nih.gov While mouse models have been valuable, there are known species differences in adrenal physiology. nih.gov The development of "humanized" animal models, where mouse genes are replaced with their human counterparts, could provide more translationally relevant insights. mdpi.com Additionally, the use of larger animal models, such as pigs, which share greater physiological similarities with humans, could be beneficial for preclinical studies. nih.govfrontiersin.orgfrontiersin.org These advanced models will be instrumental in dissecting the in vivo functions of different aldosterone metabolites and for testing the efficacy of new therapeutic strategies.

Q & A

Q. How do sodium and potassium intake modulate THAldO excretion, and how should this be controlled?

  • Methodological Answer : Sodium restriction increases THAldO excretion (r = -0.24, p < 0.01), while potassium loading elevates it (r = 0.18, p = 0.02) . Control via 24-hour urinary measurements or dietary standardization. However, these factors do not attenuate THAldO-FGF23 associations, suggesting independence .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.